molecular formula C20H25N3O5S B12476221 2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-methylbenzamide

2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-methylbenzamide

Cat. No.: B12476221
M. Wt: 419.5 g/mol
InChI Key: NNNLJIPRXCAGNK-UHFFFAOYSA-N
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Description

2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YLSULFONYL]-N-METHYLBENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a methoxy group, a piperazine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YLSULFONYL]-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of 4-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.

    Introduction of the sulfonyl group: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YLSULFONYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YLSULFONYL]-N-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers explore its interactions with various biological targets to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YLSULFONYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and sulfonyl group are crucial for binding to these targets, modulating their activity and leading to the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YLSULFONYL]-N-METHYLBENZAMIDE stands out due to its combination of a methoxy group, piperazine ring, and sulfonyl group, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

2-methoxy-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-methylbenzamide

InChI

InChI=1S/C20H25N3O5S/c1-21-20(24)18-14-17(8-9-19(18)28-3)29(25,26)23-12-10-22(11-13-23)15-4-6-16(27-2)7-5-15/h4-9,14H,10-13H2,1-3H3,(H,21,24)

InChI Key

NNNLJIPRXCAGNK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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